An In-depth Technical Guide to 3-methyl-4-phenyl-1,2-oxazole: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-methyl-4-phenyl-1,2-oxazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Heterocycle
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] This guide focuses on a specific, lesser-documented isomer, 3-methyl-4-phenyl-1,2-oxazole. While direct experimental data for this compound is limited in publicly accessible literature, this document serves as a comprehensive technical resource by synthesizing information from closely related analogues and established synthetic methodologies. We will delve into its chemical architecture, project its physicochemical and spectroscopic characteristics, and provide a detailed, field-proven protocol for its synthesis. This guide is designed to empower researchers with the foundational knowledge and practical insights necessary to explore the potential of this intriguing molecule.
Chemical Structure and Isomeric Considerations
3-methyl-4-phenyl-1,2-oxazole belongs to the isoxazole family, a class of five-membered heterocyclic aromatic compounds containing one nitrogen and one oxygen atom in adjacent positions. The precise arrangement of substituents on the isoxazole ring is critical to its chemical identity and reactivity. In the case of 3-methyl-4-phenyl-1,2-oxazole, the methyl group is positioned at the 3rd carbon, and the phenyl group is at the 4th carbon.
It is crucial to distinguish this isomer from its more commonly reported counterparts, such as 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole, as the position of the phenyl group significantly influences the molecule's electronic properties, steric hindrance, and ultimately, its biological activity.
Molecular Formula: C₁₀H₉NO
SMILES: CC1=NOC=C1C2=CC=CC=C2[2]
InChIKey: HTSGAODELQKLKY-UHFFFAOYAY[2]
Projected Physical and Chemical Properties
Table 1: Projected Physicochemical Properties of 3-methyl-4-phenyl-1,2-oxazole
| Property | Projected Value | Remarks and Comparative Data |
| Molecular Weight | 159.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on the appearance of similar phenylisoxazole derivatives.[3] |
| Melting Point | Not available | Data for this specific isomer is not published. For comparison, 5-methyl-3-phenylisoxazole-4-carboxylic acid has a melting point of 192-194 °C.[4] |
| Boiling Point | Not available | Data for this specific isomer is not published. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, chloroform, ethyl acetate) | Based on the general solubility of small aromatic heterocyclic compounds. |
| Density | Not available | Data for this specific isomer is not published. |
Spectroscopic Profile (Projected)
The spectroscopic signature of a molecule is fundamental to its identification and characterization. While specific spectra for 3-methyl-4-phenyl-1,2-oxazole are not available, we can predict the key features of its ¹H NMR and ¹³C NMR spectra based on data from analogous compounds.
Table 2: Projected ¹H and ¹³C NMR Chemical Shifts for 3-methyl-4-phenyl-1,2-oxazole
| Atom | Projected ¹H NMR Chemical Shift (δ, ppm) | Projected ¹³C NMR Chemical Shift (δ, ppm) | Rationale and Comparative Data |
| Methyl Protons (-CH₃) | 2.2 - 2.5 | 10 - 15 | In related 3-methylisoxazole derivatives, the methyl protons typically appear in this upfield region. For example, in 4-allyl-3-methyl-5-phenylisoxazole, the methyl protons are observed at 2.25 ppm, and the methyl carbon at 10.1 ppm.[5] |
| Isoxazole Proton (C5-H) | 8.0 - 8.5 | 150 - 155 | The proton at the 5-position of the isoxazole ring is expected to be in the downfield aromatic region. |
| Phenyl Protons (-C₆H₅) | 7.2 - 7.8 (multiplet) | 125 - 135 | The protons of the phenyl ring will exhibit a complex multiplet in this range. |
| Isoxazole Carbon (C3) | - | 160 - 165 | The carbon bearing the methyl group. |
| Isoxazole Carbon (C4) | - | 110 - 115 | The carbon bearing the phenyl group. This is expected to be more shielded compared to C3 and C5. |
| Phenyl Carbon (C-ipso) | - | 128 - 132 | The carbon of the phenyl ring directly attached to the isoxazole ring. |
Infrared (IR) Spectroscopy: Key expected peaks would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching from the aromatic and isoxazole rings (~1400-1600 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹).
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 159.
Synthesis of 3-methyl-4-phenyl-1,2-oxazole: A Proposed Protocol
The synthesis of 4-substituted isoxazoles can be challenging due to regioselectivity issues. A plausible and effective method for the preparation of 3-methyl-4-phenyl-1,2-oxazole involves a [3+2] cycloaddition reaction. The following protocol is based on established methodologies for the synthesis of polysubstituted phenylisoxazoles.[6]
Rationale for Synthetic Strategy
The chosen method, a [3+2] cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. This approach offers good control over the substitution pattern when appropriate precursors are used. The reaction involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. In our proposed synthesis, we will generate the nitrile oxide in situ from an oxime to react with an appropriately substituted enamine.
Experimental Protocol
Reaction Scheme:
A proposed synthetic workflow for 3-methyl-4-phenyl-1,2-oxazole.
Materials:
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Benzaldehyde oxime
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Dimethyl-(2-phenylvinyl)-amine
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N-Chlorosuccinimide (NCS)
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Triethylamine (TEA)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of benzaldehyde oxime (1.0 mmol) and dimethyl-(2-phenylvinyl)-amine (1.2 mmol) in anhydrous DMF (6 mL) in a round-bottom flask, add N-Chlorosuccinimide (NCS) (2.0 mmol).
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Base Addition: Add triethylamine (TEA) (1.0 mmol) dropwise to the stirred solution at room temperature (25 °C).
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Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-4-phenyl-1,2-oxazole.
Potential Applications in Drug Discovery
While 3-methyl-4-phenyl-1,2-oxazole itself is not extensively studied, the broader class of 4-phenylisoxazole derivatives has shown significant promise in various therapeutic areas. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Potential Biological Activities:
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Antibacterial Agents: Derivatives of 4-nitro-3-phenylisoxazole have demonstrated potent antibacterial activity against plant pathogens like Xanthomonas oryzae.[6] This suggests that modifications of the 3-methyl-4-phenyl-1,2-oxazole core could lead to new antibacterial compounds.
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Anticancer Activity: Isoxazole derivatives are known to exhibit anticancer properties. For example, certain 4-phenoxy-phenyl isoxazoles act as acetyl-CoA carboxylase (ACC) inhibitors, a target in cancer therapy.[7]
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Anti-inflammatory and Analgesic Properties: The isoxazole ring is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).
The following diagram illustrates a conceptual pathway where a hypothetical 3-methyl-4-phenyl-1,2-oxazole derivative could act as an enzyme inhibitor, a common mechanism for drug action.
Conceptual pathway of an isoxazole derivative as an enzyme inhibitor.
Conclusion and Future Directions
3-methyl-4-phenyl-1,2-oxazole represents an under-explored area within the vast field of heterocyclic chemistry. This guide has provided a structured overview of its chemical nature, projected properties, and a viable synthetic route. The potential for this scaffold in drug discovery, inferred from the activities of its analogues, is significant. Future research should focus on the successful synthesis and thorough characterization of this compound to validate the projected data and to explore its biological activities through systematic screening. The insights provided herein are intended to serve as a solid foundation for such future endeavors.
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Kącka-Zych, A., & Wzorek, Z. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4301. [Link]
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